O-cyclopentylhydroxylamine

Antibacterial Cephalosporin synthesis MRSA

O-cyclopentylhydroxylamine (CAS 76029-50-0) is an O-alkylhydroxylamine derivative characterized by a cyclopentyl ring attached to the hydroxylamine nitrogen via an ether linkage. With molecular formula C5H11NO and molecular weight 101.15 g/mol, this compound exists as a colorless to pale yellow liquid with a predicted boiling point of 164.2±7.0 °C and pKa of 4.59±0.20.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 76029-50-0
Cat. No. B1355514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-cyclopentylhydroxylamine
CAS76029-50-0
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)ON
InChIInChI=1S/C5H11NO/c6-7-5-3-1-2-4-5/h5H,1-4,6H2
InChIKeyHWWCBAWGNJYHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-cyclopentylhydroxylamine (CAS 76029-50-0): Structural and Reactivity Profile for Procurement and Research


O-cyclopentylhydroxylamine (CAS 76029-50-0) is an O-alkylhydroxylamine derivative characterized by a cyclopentyl ring attached to the hydroxylamine nitrogen via an ether linkage . With molecular formula C5H11NO and molecular weight 101.15 g/mol, this compound exists as a colorless to pale yellow liquid with a predicted boiling point of 164.2±7.0 °C and pKa of 4.59±0.20 . As an O-protected NH-free hydroxylamine, it serves as an electrophilic aminating reagent for constructing nitrogen-enriched compounds including primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity [1]. The cyclopentyl moiety imparts distinct steric and electronic properties that differentiate this reagent from other O-alkylhydroxylamines in both synthetic and medicinal chemistry applications.

Why O-cyclopentylhydroxylamine (CAS 76029-50-0) Cannot Be Substituted with Generic O-Alkylhydroxylamines in Critical Applications


O-Alkylhydroxylamines exhibit substantial functional divergence based on their O-substituent structure, with reactivity and biological activity highly sensitive to steric bulk, electronic properties, and conformational flexibility [1]. Structure-activity relationship studies across O-substituted hydroxylamines demonstrate that branched compounds are less active than straight-chain analogues, greater steric bulk of the alkyl substituent can decrease activity, and aromatic versus aliphatic substitution patterns yield fundamentally different pharmacological profiles [2]. Consequently, substituting O-cyclopentylhydroxylamine with O-benzylhydroxylamine or O-tert-butylhydroxylamine in established protocols may result in altered reaction kinetics, reduced selectivity, or complete loss of desired biological activity—even when the compounds share the same hydroxylamine core functionality. The specific conformational constraints and electronic properties of the cyclopentyl ring differentiate this reagent in applications ranging from PDE4 inhibitor synthesis to anti-MRSA cephalosporin development.

Quantitative Differentiation Evidence: O-cyclopentylhydroxylamine (CAS 76029-50-0) Versus Comparator Compounds


Anti-MRSA Cephalosporin Derivative Activity: Cyclopentyloxyimino Versus Other Alkoxyimino Moieties

In a systematic comparison of alkoxyimino moieties on cefozopran (CZOP) derivatives for anti-MRSA activity, the cyclopentyloxyimino derivative (compound 20g, synthesized using O-cyclopentylhydroxylamine as the key alkoxyimino precursor) demonstrated the most potent anti-MRSA activity among all prepared compounds [1]. This derivative exhibited an IC50 of 1.6 μg/mL for penicillin binding protein 2' (PBP2'), reflecting high affinity for this critical MRSA target. In experimental systemic infection in mice, compound 20g showed activity comparable to vancomycin against MRSA and activity similar or slightly inferior to CZOP against Pseudomonas aeruginosa both in vitro and in vivo [1].

Antibacterial Cephalosporin synthesis MRSA

PDE4 Inhibitor Potency: 7-(Cyclopentyloxy) Scaffold Versus Rolipram and Other PDE4 Inhibitors

A 1,2,3,4-tetrahydroisoquinoline derivative containing a 7-(cyclopentyloxy) group (derived from O-cyclopentylhydroxylamine) exhibited potent PDE4B inhibition with an IC50 of 0.88 μM and demonstrated 21-fold selectivity for PDE4B over PDE4D compared to the reference inhibitor rolipram [1]. This selectivity profile is clinically significant as PDE4D inhibition is associated with emetic side effects, while PDE4B inhibition drives anti-inflammatory efficacy. Related N-benzyl-N-hydroxy-3-(cyclopentyloxy)-4-methoxybenzene carboxamide analogues showed PDE4 inhibition with IC50 values as low as 0.047 μM (hydroxamic acid derivative 13b) and 0.114 μM (carboxylic acid derivative 12b) [2].

PDE4 inhibition Anti-inflammatory Asthma

PDE4 Inhibitor Development in Benzamide Series: Cyclopentyloxy Versus Other Alkoxy Groups

In a systematic study of 3-alkoxy-4-methoxybenzamide PDE4 inhibitors derived from rolipram, the cyclopentyloxy-substituted compound 15j (3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide) showed exceptional potency across all tested parameters . The study investigated effects of changes to alkoxy groups, amide linkage, and benzamide N-phenyl ring on PDE IV inhibition from pig aorta. Compound 15j was further evaluated for inhibitory potencies against PDE IV obtained from guinea pig eosinophils and superoxide O2- generation, and for activity in inhibiting histamine-induced bronchospasm in anaesthetized guinea pigs . The compound was identified as having therapeutic potential in asthma treatment based on this comprehensive in vitro and in vivo profile.

PDE4 inhibition Benzamide derivatives Antiasthmatic

Hydroxamic Acid Synthesis: O-cyclopentylhydroxylamine as a Key Intermediate for Pharmacologically Active Derivatives

O-cyclopentylhydroxylamine serves as a critical intermediate for synthesizing hydroxamic acid derivatives with pharmacological activity [1]. Hydroxamic acids constitute an important class of compounds with applications including HDAC inhibition, matrix metalloproteinase inhibition, and antibacterial activity. The cyclopentyl-containing hydroxamic acids derived from this building block have been explored as enzyme inhibitors, with related cyclopentyl-containing compounds showing activity against HDAC6 and other therapeutic targets [2]. A related cyclopentyl-containing compound, 5-(5-(cyclopentylamino)-5-oxopentyl)-N-hydroxyisoxazole-3-carboxamide, has documented HDAC6 binding activity [2].

Hydroxamic acid synthesis Drug discovery HDAC inhibition

Validated Application Scenarios for O-cyclopentylhydroxylamine (CAS 76029-50-0) in Research and Industrial Settings


Anti-MRSA Cephalosporin Antibiotic Development Programs

Medicinal chemistry teams developing novel cephalosporin antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) should prioritize O-cyclopentylhydroxylamine as the key alkoxyimino precursor. As demonstrated by Ishikawa et al., the cyclopentyloxyimino derivative (compound 20g) exhibited the most potent anti-MRSA activity among all alkoxyimino variants tested, with an IC50 of 1.6 μg/mL for PBP2' and in vivo efficacy comparable to vancomycin in mouse systemic infection models [1]. This validated performance advantage makes O-cyclopentylhydroxylamine the rational procurement choice over alternative O-alkylhydroxylamines for anti-MRSA cephalosporin SAR campaigns.

Subtype-Selective PDE4 Inhibitor Discovery for Respiratory and Inflammatory Diseases

Research groups pursuing PDE4 inhibitors with improved therapeutic windows should procure O-cyclopentylhydroxylamine for constructing cyclopentyloxy-containing scaffolds. The 7-(cyclopentyloxy)-tetrahydroisoquinoline scaffold demonstrated 21-fold PDE4B/PDE4D selectivity improvement over rolipram, with an IC50 of 0.88 μM against PDE4B [2]. This selectivity profile addresses the dose-limiting emesis associated with non-selective PDE4 inhibition. Additionally, cyclopentyloxy-containing benzamide derivatives (e.g., compound 15j) have demonstrated exceptional potency in both in vitro PDE4 inhibition and in vivo histamine-induced bronchospasm models , providing a validated entry point for respiratory drug discovery.

Synthesis of Cyclopentyl-Containing Hydroxamic Acids for Enzyme Inhibition

Synthetic and medicinal chemistry laboratories targeting hydroxamic acid-based enzyme inhibitors (HDACs, matrix metalloproteinases, lipoxygenases) should utilize O-cyclopentylhydroxylamine as the preferred building block when cyclopentyl steric and conformational properties are desired. As documented in recent research, O-cyclopentylhydroxylamine serves as a key intermediate for preparing hydroxamic acid derivatives with defined pharmacological profiles [3]. The cyclopentyl group provides distinct steric bulk and conformational constraints compared to benzyl, tert-butyl, or linear alkyl O-substituents, enabling exploration of unique chemical space in enzyme inhibitor design.

Electrophilic Amination Reagent for Nitrogen-Enriched Compound Synthesis

Organic synthesis laboratories requiring O-protected NH-free hydroxylamine reagents for constructing primary amines, amides, and N-heterocycles should select O-cyclopentylhydroxylamine when the cyclopentyl protecting group offers synthetic advantages. As highlighted in the review by Jinan et al., O-protected NH-free hydroxylamines enable high regio-, chemo-, and stereoselective amination reactions with applications in late-stage functionalization of natural products and drugs [4]. The cyclopentyl group provides intermediate steric protection that may offer optimal balance between stability during synthesis and cleavability under desired conditions, compared to the more labile benzyl group or the more robust tert-butyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-cyclopentylhydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.